molecular formula C26H23F2N3O3 B142622 Iminostilbene CAS No. 256-96-2

Iminostilbene

Cat. No. B142622
CAS RN: 256-96-2
M. Wt: 463.5 g/mol
InChI Key: LCGTWRLJTMHIQZ-UHFFFAOYSA-N
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Description

Iminostilbene, also known as 5H-dibenz[b,f]azepine, is a chemical compound that serves as a precursor to several pharmacologically significant molecules, including the anticonvulsant carbamazepine. The structure of iminostilbene consists of a dibenzazepine skeleton, which is a bicyclic system containing a seven-membered azepine ring fused to a benzene ring .

Synthesis Analysis

The synthesis of iminostilbene can be achieved through various methods. One efficient procedure involves the use of fluorinated isatins or indoles as starting materials. These compounds undergo ring-expansion reactions to form benzo-fluorinated dibenz[b,f]azepines, which are the fluorinated analogues of iminostilbene. This method allows for the production of both mono- and difluorinated analogues in gram quantities, indicating its potential for large-scale synthesis .

Another approach for synthesizing iminostilbene is the catalytic dehydrogenation of iminodibenzyl. This process has been studied using potassium-promoted oxides of manganese, iron, and cobalt as catalysts. Among these, potassium-promoted iron oxide was found to be the most effective, yielding iminostilbene with 80% selectivity at nearly 100% conversion. The reaction is carried out in a continuous fixed-bed reactor with steam at temperatures ranging from 400 to 550°C and at atmospheric pressure .

Molecular Structure Analysis

The molecular structure of iminostilbene is characterized by its dibenzazepine core. The presence of fluorine atoms in the benzo-fluorinated analogues can influence the electronic properties and reactivity of the molecule. The synthesis methods described allow for the introduction of fluorine atoms at specific positions on the dibenzazepine ring system, which can lead to compounds with varying biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of iminostilbene, such as ring-expansion and dehydrogenation, are crucial for the formation of the dibenzazepine core. The ring-expansion reactions utilize fluorinated isatins or indoles, which undergo transformations to expand the ring system and introduce the iminostilbene structure. Dehydrogenation reactions, on the other hand, involve the removal of hydrogen atoms from iminodibenzyl to form iminostilbene. These reactions are facilitated by the use of catalysts and are influenced by reaction conditions such as temperature and the presence of steam .

Physical and Chemical Properties Analysis

The physical and chemical properties of iminostilbene and its analogues are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity, stability, and reactivity of the molecules. These properties are important for the pharmacological applications of iminostilbene derivatives, as they can impact the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs derived from these compounds. The synthesis methods described in the papers provide a way to tailor these properties by modifying the molecular structure of iminostilbene .

Scientific Research Applications

1. Thermoanalytical Studies

Iminostilbene, an organic compound and precursor to some active pharmaceutical ingredients like carbamazepine, displays unique properties when subjected to heat treatment. Studies have investigated its thermodynamic, structural, vibrational, and dynamic properties using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), powder X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). These studies reveal interesting behaviors like enantiotropic transitions near the melting point and strong sublimation at temperatures below the melting point (Dołęga et al., 2021).

2. Radical Scavenging Activity

Iminostilbene (IS) is known for its role as a polymerization inhibitor and its antioxidant properties. Research has evaluated its antiradical activity against typical radicals like HO•, HOO•, and TBO• (tert-butoxy radical) using computational methods. The results indicate significant scavenging activity, especially in gas phase and lipid-mimetic environments, suggesting its potential in antioxidant applications (Vo et al., 2021).

3. Photophysical Properties and Organic Electronics

Studies have explored the photophysical properties of derivatives of quinoxaline-containing iminodibenzyl and iminostilbene moieties. These derivatives exhibit unique behaviors like dual thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP), making them interesting candidates for organic electronic applications (Pashazadeh et al., 2018).

4. Antioxidant Effects in Rubber

The antioxidant effects of iminostilbene, among other compounds, have been examined in the thermal oxidation of styrene–butadiene rubber (SBR). This research provides insights into the stabilizing effect of iminostilbene on materials subject to oxidative conditions, suggesting its potential use in material science (Černá et al., 2012).

5. Catalytic Applications

The catalytic dehydrogenation of iminodibenzyl to iminostilbene has been a subject of study, especially over potassium-promoted oxides of various metals. Such studies are significant in understanding the catalytic behavior and efficiency of iminostilbene in various chemical processes (Knell et al., 1995).

6. Neuroprotective Antioxidant Functions

Research has identified certain aromatic amines and imines, including iminostilbene, as having significant neuroprotective antioxidant functions. These compounds have been effective against various forms of oxidative neuronal cell death, suggesting potential applications in neurodegenerative disease treatment (Moosmann et al., 2001).

Safety And Hazards

Iminostilbene is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGTWRLJTMHIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871625
Record name Iminostilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iminostilbene

CAS RN

256-96-2
Record name Dibenz[b,f]azepine
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Record name Dibenzazepine
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Record name Iminostilbene
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Record name Iminostilbene
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Record name 5H-dibenz[b,f]azepine
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Record name DIBENZAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
QV Vo, NT Hoa, A Mechler - Polymer Degradation and Stability, 2021 - Elsevier
Iminostilbene (IS) (5H‐dibenz[b,f]azepine) is frequently used as a polymerization inhibitor to stop the reactions of radical polymerization. The compound itself is considered an …
Number of citations: 14 www.sciencedirect.com
S Lu, Y Tian, Y Luo, X Xu, W Ge, G Sun… - Journal of Advanced …, 2021 - Elsevier
Introduction Inflammation is a key factor in myocardial ischemia/reperfusion (MI/R) injury. Targeting leucocyte-mediated inflammation is an important strategy for MI/R therapy. …
Number of citations: 24 www.sciencedirect.com
A Knell, D Monti, M Maciejewski, A Baiker - Applied Catalysis A: General, 1995 - Elsevier
The dehydrogenation of 10,11-dihydro-5H-dibenz[bf]azepine (iminodibenzyl) to 5H-dibenz[bf]azepine (iminostilbene) was investigated over potassium-promoted iron oxide catalysts. …
Number of citations: 15 www.sciencedirect.com
A Dołęga, E Juszyńska-Gałązka, A Deptuch… - Journal of Thermal …, 2021 - Springer
Iminostilbene is an organic compound, being a precursor of some active pharmaceutical ingredients including well-known anti-epileptic drug carbamazepine as well as substance …
Number of citations: 8 link.springer.com
ZQ Liu, YZ Tang, D Wu - Journal of physical organic chemistry, 2009 - Wiley Online Library
Antioxidant effects of phenothiazine (PtzNH), phenoxazine (PozNH), and iminostilbene (IsbNH) on the oxidation of linoleic acid (LH) and DNA induced by 2,2′‐azobis(2‐…
Number of citations: 15 onlinelibrary.wiley.com
Y Wan, X Gao, R Wang, F Li, Y Li, H He - The Journal of Chemical …, 2024 - Elsevier
Iminostilbene (IMB) is an important pharmaceutical intermediate that can be used to prepare the antiepileptic drug omazepine. The measurement of solid–liquid equilibrium solubility …
Number of citations: 0 www.sciencedirect.com
PL Džodić, LJ Ivanovi, AD Proti… - Journal of AOAC …, 2010 - academic.oup.com
… The impurities iminostilbene and iminodibenzyl are usually present in carbamazepine’s … that iminostilbene is synthesized by catalytic dehydrogenation of iminodibenzyl. Iminostilbene is …
Number of citations: 15 academic.oup.com
P Christian, C Röthel, M Tazreiter… - Crystal growth & …, 2016 - ACS Publications
… Besides the change in crystallization dynamics, iminostilbene induces order to the … solutions demonstrate that iminostilbene crystallization occurs first. The iminostilbene crystals then act …
Number of citations: 14 pubs.acs.org
P Rossi, F Pallini, G Coco, S Mattiello… - Advanced Materials …, 2023 - Wiley Online Library
Doped organic semiconductors play a central role in the development of several innovative optoelectronic and energy harvesting applications. Currently, the realization of …
Number of citations: 3 onlinelibrary.wiley.com
HF Kraus, D Acevedo, W Wu, TF O'Connor… - Reaction Chemistry & …, 2023 - pubs.rsc.org
… This study focuses on reacting iminostilbene (ISB) with urea to produce CBZ, a pathway originally suggested by Vyas et al. The reaction scheme for this chemical pathway is shown in …
Number of citations: 2 pubs.rsc.org

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